3,4,5-Trifluorobenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

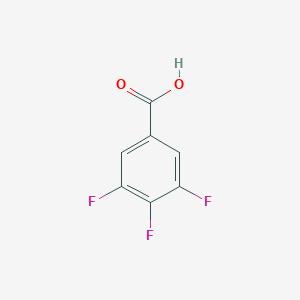

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMYKESYFHYUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357399 | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121602-93-5 | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121602-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121602935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4,5-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4,5-Trifluorobenzoic acid, a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of three fluorine atoms on the benzene ring significantly influences its physicochemical characteristics, enhancing its utility in medicinal chemistry and materials science. This document outlines its key physical data, detailed experimental protocols for property determination, and workflows for its characterization.

Core Physical and Chemical Properties

This compound typically appears as a white to off-white crystalline powder.[1] Its structural and electronic properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₃O₂ | [1] |

| Molecular Weight | 176.09 g/mol | [2] |

| CAS Number | 121602-93-5 | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 97-99 °C (lit.) | [3] |

| Boiling Point | 116-118 °C at 100 Torr | [4] |

| Density | 1.12 g/cm³ | [4] |

| pKa | 3.46 ± 0.10 (Predicted) | [4] |

| Refractive Index | 1.471-1.473 | [4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | |

| ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra available |

| Infrared (IR) Spectroscopy | ATR-IR and Transmission IR spectra available |

| Raman Spectroscopy | Spectrum available |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample to a height of 1-2 mm.[2][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a melting point apparatus, such as a Thiele tube containing heating oil or an automated metal block heater.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[6] For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination at Reduced Pressure

Due to the high boiling points of many organic compounds at atmospheric pressure, distillation is often performed under reduced pressure to prevent decomposition.

Methodology:

-

Apparatus Setup: A vacuum distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source (e.g., a vacuum pump).

-

Sample Introduction: The this compound is placed in the distilling flask along with a stir bar for smooth boiling.

-

Pressure Regulation: The system is evacuated to the desired pressure (e.g., 100 Torr), which is monitored with a manometer.

-

Heating: The distilling flask is heated gently in a heating mantle or oil bath.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its application in synthesis and formulation.

Methodology:

-

Solvent Selection: A range of relevant solvents (e.g., water, ethanol, acetone) are chosen for the analysis.

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of each solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]

-

Sample Separation: The saturated solution is filtered to remove any undissolved solid.[8]

-

Concentration Analysis: The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or titrimetry.[7][9] The solubility is then expressed as g/100 mL or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.[10][11]

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[10]

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the acidic solution.[10]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[11][12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physical and structural characterization of this compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. journalcsij.com [journalcsij.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 3,4,5-Trifluorobenzoic acid, a key building block in the development of pharmaceuticals and advanced materials. This document collates critical data on its molecular architecture, spectroscopic signature, and electronic properties. Detailed experimental protocols and data are presented to support further research and application.

Chemical Structure and Identification

This compound is a fluorinated aromatic carboxylic acid. The strategic placement of three fluorine atoms on the benzene ring significantly influences its physicochemical properties and reactivity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 121602-93-5 |

| Molecular Formula | C₇H₃F₃O₂ |

| Molecular Weight | 176.09 g/mol |

| SMILES String | C1=C(C=C(C(=C1F)F)F)C(=O)O |

| InChI Key | VJMYKESYFHYUEQ-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The fluorine substituents play a crucial role in determining its acidity and solid-state characteristics.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Melting Point | 97-99 °C |

| pKa | 3.29 (experimental) |

| 3.46 (predicted) | |

| Appearance | White to almost white crystalline powder |

| Solubility | High solubility in polar organic solvents |

Bonding and Molecular Geometry

The molecular structure of this compound has been determined by high-resolution rotational spectroscopy, confirming a planar geometry for its global minimum energy conformation. The presence of the three electron-withdrawing fluorine atoms significantly impacts the electronic distribution within the benzene ring and the properties of the carboxylic acid group.

A study of the pure rotational spectra of this compound and its isotopologues has provided precise rotational constants and dipole moments.

Table 3: Rotational Constants and Dipole Moments for this compound

| Parameter | Value |

| A (MHz) | 1535.31408(32) |

| B (MHz) | 650.31751(16) |

| C (MHz) | 456.98499(12) |

| μa (D) | 1.53 |

| μb (D) | 0.69 |

| μtotal (D) | 1.68 |

Data from a high-resolution spectroscopic study.

While a crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 881265, a peer-reviewed publication detailing the bond lengths and angles from this specific structure could not be located for this guide.

Spectroscopic Analysis

The spectroscopic signature of this compound provides a fingerprint for its identification and a deeper understanding of its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) and Raman Spectroscopy

FT-IR and FT-Raman spectra of this compound are available in spectral databases. A detailed peak list with assignments is pending further experimental publication.

Electronic Effects of Fluorine Substituents

The three fluorine atoms on the benzene ring exert a strong electron-withdrawing inductive effect (-I effect). This effect is key to understanding the molecule's reactivity and acidity. The -I effect of the fluorine atoms stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available literature. However, general methods for the synthesis of fluorinated benzoic acids often involve the hydrolysis, fluorination, and decarboxylation of appropriate precursors. For instance, the synthesis of the related 2,4,5-Trifluorobenzoic acid has been reported starting from tetrachlorophthalic anhydride.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of fluorinated benzoic acids are crucial for reproducible research.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Apparatus and Reagents:

-

pH meter with a calibrated glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

-

This compound sample

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

Potassium chloride (KCl)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. Add KCl to a final concentration of 0.1 M to maintain a constant ionic strength.

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Record the initial pH. Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH to stabilize and record the value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationships in Structural Analysis

The determination of the chemical structure and bonding of a molecule like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the structural elucidation of a molecule.

An In-depth Technical Guide to 3,4,5-Trifluorobenzoic Acid (CAS: 121602-93-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trifluorobenzoic acid, a key fluorinated building block in modern chemistry. This document consolidates essential physicochemical data, spectroscopic information, synthesis methodologies, and significant applications, with a focus on its role in pharmaceutical research and organic synthesis.

Core Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[1] Its key properties are summarized in the tables below, compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121602-93-5 | [1][2] |

| Molecular Formula | C₇H₃F₃O₂ | [1] |

| Molecular Weight | 176.09 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 97-99 °C | [1] |

| Boiling Point | 116-118 °C at 100 Torr | N/A |

| Purity | ≥98% | [2] |

| InChI Key | VJMYKESYFHYUEQ-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)c1cc(F)c(F)c(F)c1 | [1] |

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Available Data Reference |

| ¹H NMR | PubChem CID: 853154[1] |

| ¹³C NMR | PubChem CID: 853154[1] |

| ¹⁹F NMR | Not explicitly found, but expected for a fluorinated compound. |

| Infrared (IR) | PubChem CID: 853154[1] |

| Raman | PubChem CID: 853154[1] |

| Mass Spectrometry (MS) | Not explicitly found, but expected molecular ion peak at m/z = 176.01. |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of a Trifluorobenzoic Acid via Lithiation-Carboxylation (General Procedure)

This protocol is adapted from the synthesis of 2,4,6-trifluorobenzoic acid and serves as a representative example.[3]

Materials:

-

1,2,3,5-Tetrafluorobenzene (precursor)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1,2,3,5-tetrafluorobenzene in dry THF under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours.

-

The reaction flask is then carefully opened, and crushed dry ice is added in small portions, ensuring the temperature does not rise significantly.

-

After the addition is complete, the mixture is allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure.

-

The aqueous layer is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the crude this compound.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research, most notably in the development of pharmaceuticals and as a tool in advanced organic synthesis.

Building Block for Anticancer Drug Candidates

Recent research has demonstrated the use of this compound in the synthesis of dibenzoate esters of cis-tetralin-2,3-diol, which are being investigated as potential anticancer agents.[2] The trifluorobenzoyl moiety is incorporated to modulate the electronic properties and biological activity of the final molecule.

Experimental Protocol: Esterification for Anticancer Compound Synthesis (General Procedure)

This protocol is a generalized representation based on standard esterification methods and the cited research.

Materials:

-

This compound

-

A diol substrate (e.g., cis-tetralin-2,3-diol)

-

Dicyclohexylcarbodiimide (DCC) or another coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

-

In a round-bottom flask, the diol substrate and 4-dimethylaminopyridine (catalytic amount) are dissolved in dry dichloromethane under a nitrogen atmosphere.

-

This compound (2.2 equivalents) is added to the solution.

-

The mixture is cooled in an ice bath, and a solution of dicyclohexylcarbodiimide (2.2 equivalents) in dichloromethane is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired dibenzoate ester.

Transient Directing Group in C-H Activation

In the field of organic synthesis, this compound has been utilized as a transient directing group in palladium-catalyzed C-H activation reactions. This innovative approach avoids the need for the installation and subsequent removal of a directing group, thus improving the efficiency of the synthesis. The acidity of the trifluorobenzoic acid facilitates the concerted metalation-deprotonation step, which is crucial for the catalytic cycle.

Caption: C-H activation using a transient directing group.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the direct biological activity and effects on cellular signaling pathways of this compound itself. Its primary role in a biological context appears to be as a synthetic precursor for creating more complex, biologically active molecules. The anticancer properties reported are associated with derivatives where the 3,4,5-trifluorobenzoyl group is part of a larger molecular scaffold.[2]

For researchers interested in evaluating the potential cytotoxicity of this compound, a standard in vitro cytotoxicity assay can be employed.

Experimental Protocol: In Vitro Cytotoxicity Assay (General Procedure)

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the selected cancer cell line into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control, and untreated cells as a negative control.

-

Incubate the plates for 48 or 72 hours.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is a valuable and versatile fluorinated building block with significant applications in organic synthesis and medicinal chemistry. Its utility as a precursor for potential anticancer drugs and as a transient directing group in C-H activation highlights its importance in the development of new molecules and synthetic methodologies. While direct biological activity of the parent acid has not been extensively reported, its role as a key intermediate warrants its continued investigation and use in research and drug development.

References

Spectroscopic Profile of 3,4,5-Trifluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 3,4,5-Trifluorobenzoic acid (C₇H₃F₃O₂), a crucial building block in pharmaceutical and materials science applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive reference for its identification and utilization in research and development.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular identity of this compound.

| Parameter | Value | Reference |

| Molecular Weight | 176.09 g/mol | [1] |

| Monoisotopic Mass | 176.00851382 Da | [1] |

Experimental Protocol: Detailed experimental conditions for mass spectrometry, such as the ionization method and instrument parameters, are not consistently publicly available. However, the provided monoisotopic mass is a computed value.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Typical Experimental Protocols:

-

Solvent: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used for NMR analysis of benzoic acid derivatives.

-

Instrument: A high-resolution NMR spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H NMR, is used to acquire the spectra.

-

Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound. The spectra are characterized by absorptions corresponding to the carboxylic acid group and the fluorinated aromatic ring.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch (broad) | ~3000 | Carboxylic Acid |

| C=O stretch | ~1700 | Carboxylic Acid |

| C=C stretch | ~1600-1450 | Aromatic Ring |

| C-F stretch | ~1300-1100 | Aryl Fluoride |

Experimental Protocol:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR, is a suitable instrument.[1]

-

Technique: The spectrum can be acquired using either an Attenuated Total Reflectance (ATR) accessory with the neat solid sample (ATR-Neat) or by preparing a potassium bromide (KBr) pellet containing the sample.[1]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzoic acid (TFBA) is a fluorinated aromatic carboxylic acid that serves as a versatile building block in various scientific and industrial applications. Its unique electronic properties, conferred by the three fluorine substituents on the benzene ring, make it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] In the pharmaceutical sector, it is utilized as an intermediate in the development of novel drug candidates, where the fluorine atoms can enhance metabolic stability and bioavailability.[1] Furthermore, salts of this compound have been shown to improve the solubility and permeability of other active pharmaceutical ingredients.[2] Its stability also leads to its use as a tracer in hydrological and oilfield studies.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visualizations to guide laboratory work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₃F₃O₂ | [3] |

| Molecular Weight | 176.09 g/mol | [3] |

| CAS Number | 121602-93-5 | [3] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 97-99 °C | [3] |

| Boiling Point | 116-118 °C at 100 Torr | [4] |

| pKa | 3.46 ± 0.10 (Predicted) | [4] |

| LogP | 1.7 (Computed) | [5] |

Solubility Profile

Qualitative Solubility

As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous solution. It is expected to be poorly soluble in neutral water and acidic solutions. However, in alkaline solutions, it will deprotonate to form the trifluorobenzoate salt, which is significantly more water-soluble.

General solubility expectations:

-

Aqueous Solutions: Low solubility in neutral and acidic water, with increased solubility in basic solutions (e.g., aqueous sodium hydroxide, sodium bicarbonate) due to salt formation.

-

Organic Solvents: It is expected to be soluble in polar organic solvents. An analogous compound, 2,4,6-Trifluorobenzoic acid, is noted to be soluble in Methanol.[6]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7) | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask equilibrium solubility determination.

Stability Profile

Fluorinated benzoic acids are generally considered to be chemically stable.[7] However, for pharmaceutical and other high-purity applications, it is crucial to understand the degradation pathways and kinetics under various stress conditions.

Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80 °C) | Generally stable, but esterification may occur if an alcohol is present. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80 °C) | Generally stable. |

| Oxidation | 3-30% H₂O₂, room temperature or heat | Potential for hydroxylation of the aromatic ring or oxidative cleavage. |

| Thermal Degradation | Dry heat (e.g., 105 °C) | Decarboxylation at very high temperatures. A related compound, 3-fluorobenzoic acid morpholide, is predicted to be thermally stable up to 250-300 °C.[8] |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Potential for photodefluorination or other photochemical reactions. The kinetics of defluorination of 4-fluorobenzoic acid have been studied under UV illumination.[9] |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

-

Stress Application:

-

Acid/Base Hydrolysis: Add HCl or NaOH to the sample solutions and heat as required.

-

Oxidation: Add H₂O₂ to the sample solution and store at room temperature or with gentle heating.

-

Thermal: Store the solid sample in a temperature-controlled oven.

-

Photolytic: Expose the sample (solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Calculate the percentage of degradation.

Workflow for a Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

Analytical Methods

A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

HPLC Method for Analysis

While a specific validated method for this compound is not published, a method for the related compound, 2,4,5-Trifluorobenzoic acid, can be adapted.[10]

Recommended HPLC Parameters (starting point for method development):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or citric acid). A mobile phase of acetonitrile:water:trifluoroacetic acid (40:60:2) has been reported for a related compound.[10]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 272 nm has been shown to be a suitable wavelength for detecting trifluorobenzoic acids.[10]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Logical Relationships in Stability Assessment

The stability of a compound is intrinsically linked to its chemical structure and the environmental conditions it is exposed to. The following diagram illustrates the logical relationship between stress factors and potential degradation pathways.

Caption: Relationship between stress factors and degradation pathways.

Conclusion

This compound is a key chemical intermediate with growing importance in the pharmaceutical and chemical industries. While some of its fundamental physicochemical properties are well-documented, there is a lack of publicly available quantitative data regarding its solubility in common organic solvents and its stability under various stress conditions. This guide has provided a framework for understanding the expected solubility and stability behavior of this compound and has offered detailed experimental protocols for researchers to generate this critical data in their own laboratories. The provided workflows and diagrams serve as a practical guide for designing and executing these studies. Further experimental investigation is necessary to fully characterize the solubility and stability profile of this compound to support its effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. This compound 98 121602-93-5 [sigmaaldrich.com]

- 4. This compound CAS#: 121602-93-5 [m.chemicalbook.com]

- 5. This compound | C7H3F3O2 | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]

- 7. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. americanlaboratory.com [americanlaboratory.com]

An In-depth Technical Guide on the Physical Properties of 3,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 3,4,5-Trifluorobenzoic acid, a key intermediate in various fields of chemical synthesis. The document outlines the physical constants of this compound and furnishes detailed experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physical Properties of this compound

This compound is a white crystalline solid. Its physical properties are crucial for its handling, purification, and use in subsequent chemical reactions. The melting and boiling points are key indicators of its purity.

Data Presentation

The empirical data for the melting and boiling points of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 97-99 °C | (lit.) |

| Boiling Point | 116-118 °C | at 100 Torr |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a chemical compound. The following are standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely used technique to determine the melting point of a solid organic compound.[1]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[2]

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid down into a dense column of about 2-3 mm in height.[3][4]

-

Apparatus Setup (Mel-Temp): Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a known substance like this compound, heat rapidly to about 15-20 °C below the expected melting point.

-

Observation: As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[3]

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point. A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination (Micro Method)

For small quantities of a liquid or a solid that can be melted, the micro boiling point determination is a suitable method.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with mineral oil or a beaker with a suitable heating liquid)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: If starting with the solid, gently melt a small amount of this compound.

-

Assembly: Place a few drops of the molten this compound into the small test tube.

-

Insert a capillary tube with the sealed end pointing upwards into the test tube.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly into a heating bath (Thiele tube). The heat should be applied to the side arm of the Thiele tube to allow for even heating by convection.[5]

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

When the temperature approaches the boiling point, the rate of bubble formation will increase. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.[6]

-

Observation: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Workflow Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a synthesized organic compound like this compound.

Caption: Workflow for Compound Characterization.

References

An In-depth Technical Guide to the Reactivity Profile of 3,4,5-Trifluorobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trifluorobenzoic acid is a polyfluorinated aromatic carboxylic acid that has garnered significant interest as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of three strongly electron-withdrawing fluorine atoms and a carboxylic acid group, impart a distinct reactivity profile. This makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The trifluorinated benzene ring is highly activated towards nucleophilic substitution and deactivated towards electrophilic substitution, while the carboxylic acid moiety provides a handle for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, supported by experimental data and procedural insights.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is essential for its application in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121602-93-5 | [4] |

| Molecular Formula | C₇H₃F₃O₂ | [5] |

| Molecular Weight | 176.09 g/mol | [5] |

| Melting Point | 97-99 °C | [4][6] |

| Density | 1.12 g/cm³ | [4] |

| pKa | 3.46 ± 0.10 (Predicted) | [4] |

| Appearance | White to almost white powder/crystal | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available, typically shows a multiplet for the two aromatic protons. | [7] |

| ¹³C NMR | Spectra available for analysis of the carbon framework. | [7] |

| ¹⁹F NMR | Spectra available, crucial for characterizing fluorinated compounds. | [7] |

| IR Spectroscopy | Spectra available, showing characteristic C=O and O-H stretches for the carboxylic acid. | [7] |

| Raman Spectroscopy | Spectrum available. | [7] |

Reactivity of the Aromatic Ring

The electronic nature of the trifluorinated ring dictates its reactivity towards both nucleophiles and electrophiles. The three fluorine atoms are powerful electron-withdrawing groups, which significantly reduces the electron density of the aromatic π-system.

Nucleophilic Aromatic Substitution (SNAc)

The electron-deficient nature of the benzene ring makes this compound highly susceptible to nucleophilic aromatic substitution. This is one of the most important aspects of its reactivity profile.[8][9] The fluorine atoms, particularly the one at the C4 position (para to the carboxyl group), are potential leaving groups that can be displaced by a variety of nucleophiles. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized carbanion intermediate, whose stability is enhanced by the electron-withdrawing substituents.[10]

Common nucleophiles used in SNAr reactions with polyfluoroaromatics include alkoxides, thiolates, amines, and carbanions. The reaction rate is influenced by the strength of the nucleophile and the solvent.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (SEAc)

Conversely, the strong deactivating effect of the three fluorine atoms and the meta-directing carboxylic acid group makes electrophilic aromatic substitution very difficult.[11][12] All substituents withdraw electron density from the ring, making it a poor nucleophile to attack an incoming electrophile. Should a reaction occur under harsh conditions, the substitution would be directed to the C2 and C6 positions (ortho to the carboxyl group and meta to all fluorine atoms). Standard electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation are generally not productive for this substrate.[12][13]

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a key functional handle, allowing for a wide range of derivatizations.

Acidity

The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. The predicted pKa of 3.46 is significantly lower than that of benzoic acid (pKa ≈ 4.2), indicating it is a stronger acid.[4] For comparison, the experimental pKa values for 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid are 3.46, 3.86, and 4.14, respectively.[14]

Derivatization Reactions

The carboxylic acid group undergoes standard transformations to form various derivatives, which are crucial for its use as a synthetic intermediate.[15][16] These reactions typically involve nucleophilic acyl substitution.[16]

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields the corresponding ester.

-

Amidation: Reaction with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (DCC), produces an amide.[16]

-

Acyl Chloride Formation: Conversion to the highly reactive acyl chloride is achieved using reagents like thionyl chloride (SOCl₂) or triphosgene.[16][17] The resulting acyl chloride is a versatile intermediate for further reactions.

Caption: Key reactions involving the carboxylic acid group.

Decarboxylation

The removal of the carboxyl group as CO₂ from aromatic carboxylic acids, known as decarboxylation, typically requires harsh conditions such as high temperatures.[18][19] However, for polyfluorinated systems, these reactions can sometimes proceed more readily.[18] Catalytic methods, for instance using copper catalysts, can facilitate protodecarboxylation under milder conditions.[19] More advanced photoredox- and copper-catalyzed methods have been developed for the decarboxylative functionalization (e.g., trifluoromethylation) of aliphatic carboxylic acids, and similar principles could potentially be applied to aromatic systems.[20][21][22]

Applications in Advanced Synthesis

The unique reactivity of this compound makes it suitable for specialized applications, particularly in catalysis and drug discovery.

Transient Directing Group in C-H Activation

This compound can be employed as a transient directing group in transition metal-catalyzed C-H activation reactions.[23] In this role, the carboxylic acid coordinates to the metal center, directing the catalytic functionalization to the ortho C-H bonds of a substrate. The ideal acidity imparted by the fluorine atoms facilitates the concerted metalation-deprotonation step. After the reaction, the directing group can be easily removed.[23]

Caption: Role as a transient directing group in C-H activation.

Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, bioavailability, and binding affinity.[1][3] this compound serves as a key intermediate for this purpose.

-

Anticancer Agents: It is used as a building block for dibenzoate esters that have shown potential as anticancer drugs.[23]

-

Drug Solubility: A salt of this compound has been shown to improve the solubility and permeability of naftopidil, a drug for treating benign prostatic hyperplasia.[23]

-

General Intermediate: It is widely used in the synthesis of anti-inflammatory and analgesic drugs, as well as in the formulation of more effective herbicides and pesticides.[1][3]

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. The following is a representative protocol for the synthesis of an acyl chloride, a key reactive intermediate, from a structurally similar fluorinated benzoic acid.

Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride using Triphosgene [17]

This protocol for a related compound illustrates a common and important transformation.

-

Apparatus Setup: A 4-necked round-bottomed flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.

-

Reagent Charging: The flask is charged with triphosgene (BTC) (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).

-

Heating: The resulting mixture is heated slowly to 353 K (80 °C).

-

Substrate Addition: A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.

-

Reaction: The mixture is stirred for an additional 4 hours at the same temperature.

-

Workup: The reaction mixture is cooled to 273 K (0 °C) and filtered to remove any unreacted BTC. The product in the filtrate can be analyzed by GC and used for subsequent reactions. The yield for this transformation is reported to be high (up to 95%).[17]

Conclusion

This compound exhibits a rich and synthetically useful reactivity profile. The strong electron-withdrawing fluorine atoms render the aromatic ring susceptible to nucleophilic attack while deactivating it towards electrophiles. The carboxylic acid group provides a versatile handle for derivatization and enables its use as a transient directing group in modern catalytic methods. These distinct characteristics establish this compound as a valuable building block for researchers in medicinal chemistry, agrochemistry, and materials science, facilitating the synthesis of complex and highly functionalized molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 121602-93-5 [m.chemicalbook.com]

- 5. This compound | C7H3F3O2 | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 121602-93-5 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 15. jackwestin.com [jackwestin.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. asianpubs.org [asianpubs.org]

- 18. ioc.tu-clausthal.de [ioc.tu-clausthal.de]

- 19. Decarboxylation [organic-chemistry.org]

- 20. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ossila.com [ossila.com]

An In-Depth Technical Guide to 3,4,5-Trifluorobenzoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a significant building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the trifluorinated phenyl ring, enhance the metabolic stability, binding affinity, and lipophilicity of parent molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis are provided, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, this guide explores the application of this versatile molecule as a component in targeted therapeutics, illustrating its interaction with a key signaling pathway.

Introduction and Historical Context

The advent of organofluorine chemistry has revolutionized various scientific disciplines, particularly pharmaceutical development. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. While the broader history of organofluorine chemistry dates back to the 19th century, the systematic exploration and application of polyfluorinated aromatic compounds is a more recent endeavor.

The precise historical discovery of this compound is not prominently documented in seminal publications. However, its emergence is intrinsically linked to the advancements in fluorination techniques and the growing interest in polyfluorinated compounds for industrial and pharmaceutical applications in the mid to late 20th century. Early methods for the synthesis of fluorinated aromatics were often harsh and lacked regioselectivity. The development of more controlled synthetic routes, such as those involving Grignard reagents and lithiation, paved the way for the preparation of specific isomers like this compound. Its utility as a synthetic intermediate has become increasingly recognized in recent decades, particularly in the synthesis of complex molecules for drug discovery.[1][2]

Physicochemical and Spectroscopic Properties

This compound is a white crystalline solid at room temperature. The trifluorophenyl group significantly influences its acidity and solubility. A summary of its key physical and spectroscopic data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₃O₂ | [3] |

| Molecular Weight | 176.09 g/mol | [3] |

| Melting Point | 97-99 °C | |

| CAS Number | 121602-93-5 | [3] |

| Appearance | White crystalline solid | [1] |

| Purity | >98% (typical) | [1] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the two aromatic protons. |

| ¹³C NMR | Signals for the seven carbon atoms, with characteristic shifts for the carboxyl carbon and the fluorine-substituted aromatic carbons. |

| ¹⁹F NMR | Signals corresponding to the three fluorine atoms on the aromatic ring. |

| IR (KBr) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-F stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

(Note: Specific chemical shifts and peak positions can be found in various spectral databases and are dependent on the solvent and instrument used.)

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and reliable methods involve the carboxylation of a Grignard reagent derived from 1-bromo-3,4,5-trifluorobenzene or the hydrolysis of 3,4,5-trifluorobenzonitrile.

Synthesis via Grignard Reaction and Carboxylation

This is a widely used method that proceeds in two main steps: the formation of a Grignard reagent followed by its reaction with carbon dioxide.

Experimental Protocol:

Step 1: Preparation of (3,4,5-Trifluorophenyl)magnesium bromide

-

Apparatus: A 500-mL, three-necked, round-bottomed flask equipped with a rubber septum, a pressure-equalizing dropping funnel fitted with a rubber septum, a Teflon-coated magnetic stirring bar, and a reflux condenser fitted with an argon inlet adapter. The system should be flame-dried and flushed with argon.

-

Reagents:

-

Magnesium turnings (1.94 g, 80 mmol)

-

Anhydrous diethyl ether (200 mL)

-

A crystal of iodine

-

1-Bromo-3,4,5-trifluorobenzene (14.8 g, 70.0 mmol)

-

-

Procedure:

-

To the flask, add the magnesium turnings and enough anhydrous diethyl ether to cover them.

-

Add a single crystal of iodine and heat the mixture to reflux.

-

Fill the dropping funnel with 1-bromo-3,4,5-trifluorobenzene and add approximately 1 mL to the boiling reaction mixture to initiate the reaction.

-

Once the reaction has started (indicated by a color change and sustained reflux), remove the heat source and add the remainder of the aryl bromide slowly to maintain a gentle reflux (addition time of about 1 hour).

-

After the addition is complete, stir the resulting mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.[4]

-

Step 2: Carboxylation of (3,4,5-Trifluorophenyl)magnesium bromide

-

Apparatus: A separate flame-dried, 500-mL, single-necked, round-bottomed flask equipped with a Teflon-coated magnetic stirring bar, a rubber septum, and an argon inlet.

-

Reagents:

-

Dry ice (solid carbon dioxide), crushed

-

The ethereal solution of (3,4,5-trifluorophenyl)magnesium bromide prepared in Step 1.

-

6M Hydrochloric acid

-

Diethyl ether for extraction

-

-

Procedure:

-

Cool the flask containing the crushed dry ice in a dry ice/acetone bath.

-

Slowly transfer the Grignard reagent solution from Step 1 onto the crushed dry ice via a cannula under a positive pressure of argon. A vigorous reaction will occur.

-

Allow the reaction mixture to warm to room temperature, which will sublime the excess carbon dioxide.

-

Carefully quench the reaction by the slow addition of 6M hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford white crystals.[5][6][7]

-

Workflow for Grignard Synthesis:

Alternative Synthetic Routes

Another viable route involves the Sandmeyer reaction of 3,4,5-trifluoroaniline to form 3,4,5-trifluorobenzonitrile, followed by hydrolysis to the carboxylic acid. This method is particularly useful if 3,4,5-trifluoroaniline is a more readily available starting material.

Logical Flow for Alternative Synthesis:

Applications in Drug Development

The 3,4,5-trifluorophenyl moiety is a valuable pharmacophore in modern drug design. Its incorporation can lead to enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a key starting material for introducing this group into drug candidates.

Use as a Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The 3,4,5-trifluorophenyl group can form favorable interactions within this pocket, including halogen bonding and hydrophobic interactions, leading to potent and selective inhibition.

While a specific FDA-approved drug directly synthesized from this compound with a detailed public signaling pathway is not readily identifiable, its structural motif is present in various kinase inhibitors under investigation. For the purpose of illustrating its potential role, we can consider a hypothetical scenario where a derivative of this compound is used to synthesize an inhibitor of a receptor tyrosine kinase (RTK), such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels) in tumors.

Signaling Pathway Visualization: Inhibition of VEGFR Signaling

The following diagram illustrates the hypothetical inhibition of the VEGFR signaling pathway by a drug candidate containing the 3,4,5-trifluorophenyl moiety.

Other Applications

Beyond kinase inhibitors, this compound and its derivatives are utilized in:

-

GPCR and Nuclear Receptor Ligands: The trifluorophenyl group can modulate the binding of ligands to G-protein coupled receptors and nuclear receptors, influencing their signaling pathways.

-

Improving Drug Properties: It has been used to form co-crystals with active pharmaceutical ingredients to enhance their solubility and permeability. For instance, a salt of this compound has been shown to improve the properties of naftopidil, a drug for benign prostatic hyperplasia.[1]

-

Catalysis: It serves as a transient directing group in transition metal-catalyzed C-H activation reactions, a powerful tool in modern organic synthesis.[1]

Conclusion

This compound is a valuable and versatile building block in contemporary chemical synthesis. While its historical origins are not extensively documented, its importance in the development of new pharmaceuticals and materials is clear. The synthetic routes to this compound are well-established, with the Grignard reaction providing a reliable and scalable method. The unique properties imparted by the trifluorophenyl moiety make it a sought-after component in the design of kinase inhibitors and other therapeutic agents. As drug discovery continues to move towards more targeted and potent therapies, the application of this compound and similar fluorinated building blocks is expected to expand further.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H3F3O2 | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3,4,5-Trifluorophenyl)piperidine | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. mason.gmu.edu [mason.gmu.edu]

In-Depth Technical Guide to the Purity and Assay of 3,4,5-Trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 3,4,5-Trifluorobenzoic acid, a key building block in pharmaceutical and materials science applications. This document outlines various analytical techniques, from classical titration to modern spectroscopic and chromatographic methods, complete with detailed experimental protocols and data interpretation guidelines.

Overview of this compound

This compound (CAS No. 121602-93-5) is a fluorinated aromatic carboxylic acid. The presence of three fluorine atoms on the benzene ring significantly influences its chemical and physical properties, including its acidity and reactivity. High purity of this compound is often critical for its intended applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). Commercial suppliers typically offer this chemical with a purity of 98% or greater.[1]

Quantitative Data Summary

The following table summarizes the typical purity specifications and the analytical methods used for their determination.

| Parameter | Specification | Analytical Method(s) |

| Assay | ≥ 98.0% | Titration, qNMR |

| Identification | Conforms to structure | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR |

| Melting Point | 97-99 °C | Capillary Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Water Content | Varies (specify if known) | Karl Fischer Titration |

| Residual Solvents | Varies (specify if known) | Headspace GC-MS |

Experimental Protocols

A multi-faceted approach is recommended for the comprehensive analysis of this compound, ensuring both accurate assay and a thorough impurity profile.

Assay by Titration

Acid-base titration is a robust and widely used method for determining the assay of this compound.

Principle: The carboxylic acid group of this compound is neutralized by a standardized solution of a strong base, typically sodium hydroxide. The endpoint is determined using a colorimetric indicator or potentiometrically.

Experimental Protocol:

-

Preparation of 0.1 M Sodium Hydroxide Solution: Dissolve approximately 4.0 g of sodium hydroxide pellets in 1 L of deionized water.

-

Standardization of 0.1 M Sodium Hydroxide: Accurately weigh approximately 0.5 g of primary standard potassium hydrogen phthalate (KHP), previously dried at 110 °C for 2 hours. Dissolve in 50 mL of deionized water. Add 2-3 drops of phenolphthalein indicator and titrate with the prepared sodium hydroxide solution to a persistent faint pink endpoint. Calculate the exact molarity of the sodium hydroxide solution.

-

Assay of this compound: Accurately weigh approximately 0.4 g of this compound into a conical flask. Dissolve in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water). Add 2-3 drops of phenolphthalein indicator.

-

Titration: Titrate the sample solution with the standardized 0.1 M sodium hydroxide solution until a persistent faint pink endpoint is observed.

-

Calculation: Assay (%) = (V × M × MW) / (W × 10) Where:

-

V = Volume of NaOH solution consumed (mL)

-

M = Molarity of NaOH solution (mol/L)

-

MW = Molecular weight of this compound (176.09 g/mol )

-

W = Weight of the this compound sample (g)

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a reverse-phase column based on their polarity, and detected by a UV detector. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Suggested HPLC Parameters (to be optimized and validated):

-

Column: C18, 4.6 x 150 mm, 3 µm particle size

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid). A gradient elution may be necessary to separate all impurities. A starting point could be a gradient from 30% acetonitrile to 90% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 235 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the initial mobile phase composition.

Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. Both ¹H and ¹⁹F NMR can be utilized for this compound.

Principle: The integral of a specific proton signal of the analyte is compared to the integral of a signal from a certified internal standard of known purity and concentration.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

-

Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1, typically 5 times the longest T₁ relaxation time of the protons of interest) and a sufficient number of scans for a good signal-to-noise ratio.

-

Data Processing: Carefully phase and baseline correct the spectrum.

-

Purity Calculation: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (m_IS / m_analyte) × P_IS Where:

-

I = Integral of the signal

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

Principle: Similar to ¹H qNMR, the integral of a fluorine signal of the analyte is compared to that of a fluorinated internal standard. ¹⁹F NMR offers a wider chemical shift range and often simpler spectra, reducing the likelihood of signal overlap.

Experimental Protocol:

-

Sample Preparation: As with ¹H qNMR, accurately weigh the analyte and a suitable fluorinated internal standard (e.g., trifluoroacetic acid, 3,5-bis(trifluoromethyl)benzoic acid).

-

Dissolution: Dissolve in a deuterated solvent.

-

NMR Acquisition: Acquire the ¹⁹F NMR spectrum with appropriate quantitative parameters, including a sufficient relaxation delay. Proton decoupling is often used to simplify the spectrum.

-

Data Processing and Calculation: Follow the same principles as for ¹H qNMR, substituting the number of fluorine atoms for the number of protons in the calculation.

Structural Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum should exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-F stretches in the aromatic region.

Potential Impurities

The impurity profile of this compound will depend on its synthetic route. A common synthesis involves the fluorination of a suitable precursor. Potential impurities could include:

-

Isomeric Trifluorobenzoic Acids: Incomplete regioselectivity during synthesis can lead to the presence of other trifluorobenzoic acid isomers.

-

Partially Fluorinated Benzoic Acids: Incomplete fluorination can result in the presence of di- or monofluorobenzoic acids.

-

Starting Materials and Reagents: Residual starting materials or reagents from the synthesis.

-

Solvents: Residual solvents from the reaction and purification steps.

Visualizations

The following diagrams illustrate the general workflows for the analytical assessment of this compound.

Caption: General workflow for the purity analysis of this compound.

Caption: Decision tree for selecting an appropriate assay method.

References

Methodological & Application

Application Notes and Protocols for 3,4,5-Trifluorobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction